![molecular formula C17H25N3 B6630549 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine](/img/structure/B6630549.png)
3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine, commonly known as EMPP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. EMPP is a synthetic compound that acts as a selective and potent agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is involved in modulating inflammation and immune responses. In recent years, there has been a growing interest in the potential therapeutic applications of CB2 agonists, including EMPP, for the treatment of various diseases.
Mécanisme D'action
EMPP acts as a selective and potent agonist for the 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine receptor, which is primarily expressed in immune cells. The 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine receptor is involved in modulating inflammation and immune responses in the body, and 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine agonists such as EMPP have been shown to have anti-inflammatory and immunomodulatory effects. In the brain, 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine agonists have been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
EMPP has been shown to have a range of biochemical and physiological effects. In animal models, EMPP has been demonstrated to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. EMPP has also been shown to have analgesic effects in animal models of pain. In addition, EMPP has been shown to have anti-inflammatory and immunomodulatory effects in various animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EMPP has several advantages as a research tool. It is a selective and potent 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine agonist, which allows for the specific targeting of the 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine receptor. EMPP has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, making it a promising candidate for further research in this area. However, there are also some limitations to the use of EMPP in lab experiments. As with any synthetic compound, there may be concerns regarding the safety and toxicity of EMPP. In addition, the effects of EMPP may vary depending on the animal model and experimental conditions used.
Orientations Futures
There are several potential future directions for research on EMPP. One area of interest is the potential therapeutic applications of EMPP for the treatment of neurodegenerative diseases. Further research is needed to fully understand the neuroprotective effects of EMPP and its potential as a therapeutic agent. Another area of interest is the role of the 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine receptor in inflammation and immune responses in the brain. More research is needed to fully understand the mechanisms underlying the anti-inflammatory and immunomodulatory effects of 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine agonists such as EMPP. Finally, there is also interest in developing more potent and selective 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine agonists that may have even greater therapeutic potential than EMPP.
Méthodes De Synthèse
EMPP can be synthesized through a multi-step process involving the reaction of 3-ethyl-1-methylpyrazol-5-amine with 1-bromohexane and phenylmagnesium bromide. The resulting product is then subjected to further reactions to yield EMPP. The synthesis of EMPP has been described in detail in several research papers, and the compound has been successfully synthesized by various research groups.
Applications De Recherche Scientifique
EMPP has been extensively studied for its potential applications in the field of neuroscience. The 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine receptor is known to be involved in modulating inflammation and immune responses in the brain, and 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine agonists such as EMPP have been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. EMPP has been demonstrated to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-4-6-12-16(14-10-8-7-9-11-14)18-17-13-20(3)19-15(17)5-2/h7-11,13,16,18H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVIYFIHVQVJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)NC2=CN(N=C2CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.